molecular formula C11H14FNO2 B1587938 Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- CAS No. 54041-17-7

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

Cat. No. B1587938
Key on ui cas rn: 54041-17-7
M. Wt: 211.23 g/mol
InChI Key: RISGISSUGUGJMO-UHFFFAOYSA-N
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Patent
US05631403

Procedure details

In a 500 ml flask, 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate in 340 ml of solvent or solvent mixture are heated with stirring to reflux temperature (100° C.). The reaction is monitored by gas chromatography (sampling after in each case 1 hour). The results are compiled in the table which follows.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
340 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]([CH:13]([CH3:15])[CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:4].C(=O)([O-])[O-:17].[Na+].[Na+]>>[OH:17][CH2:2][C:3]([N:5]([CH:13]([CH3:15])[CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
ClCC(=O)N(C1=CC=C(C=C1)F)C(C)C
Name
Quantity
11.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
solvent
Quantity
340 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
sampling after in each case 1 hour)
Duration
1 h

Outcomes

Product
Name
Type
Smiles
OCC(=O)N(C1=CC=C(C=C1)F)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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